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molecular formula C9H11ClN4O B8586093 N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide

N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide

Cat. No. B8586093
M. Wt: 226.66 g/mol
InChI Key: LJLIAKKQSQSHEK-UHFFFAOYSA-N
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Patent
US08658794B2

Procedure details

To a stirred solution of N-((3-chloropyrazin-2-yl)methyl)azetidine-1-carboxamide (41.9 mmol, 9.5 g) in acetonitrile (130 mL) were added N,N-dimethylformamide (7.12 mmol, 0.55 mL), pyridine (419 mmol, 33.8 mL) and finally phosphorous oxychloride (210 mmol, 19.5 mL). After 7 minutes the reaction mixture was quenched by adding it to a cooled (0° C.) mixture of anhydrous 7N ammonia in methanol (150 mL) and acetonitrile (200 mL) and subsequently concentrated in vacuo. The residue was dissolved in dichloromethane, water (150 mL) and saturated aqueous sodium hydrogencarbonate (150 mL) were added and this mixture extracted six times with dichloromethane (100 mL). The combined organic extracts were dried (sodium sulfate) and concentrated in vacuo. Purification by column chromatography (silica gel; dichloromethane/methanol) gave 4.5 g of the title compound.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][C:10]([N:12]2[CH2:15][CH2:14][CH2:13]2)=O)=[N:4][CH:5]=[CH:6][N:7]=1.CN(C)C=O.N1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>C(#N)C>[N:12]1([C:10]2[N:4]3[CH:5]=[CH:6][N:7]=[C:2]([Cl:1])[C:3]3=[CH:8][N:9]=2)[CH2:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC=1C(=NC=CN1)CNC(=O)N1CCC1
Name
Quantity
0.55 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
33.8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
19.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 7 minutes the reaction mixture was quenched
Duration
7 min
ADDITION
Type
ADDITION
Details
by adding it to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
ADDITION
Type
ADDITION
Details
(0° C.) mixture of anhydrous 7N ammonia in methanol (150 mL) and acetonitrile (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
ADDITION
Type
ADDITION
Details
water (150 mL) and saturated aqueous sodium hydrogencarbonate (150 mL) were added
EXTRACTION
Type
EXTRACTION
Details
this mixture extracted six times with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (silica gel; dichloromethane/methanol)

Outcomes

Product
Name
Type
product
Smiles
N1(CCC1)C1=NC=C2N1C=CN=C2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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